R-130823

Description

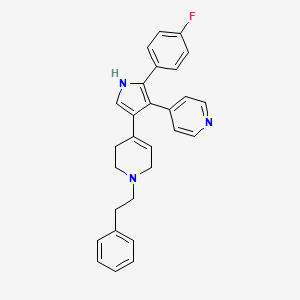

Structure

2D Structure

3D Structure

Properties

CAS No. |

321344-32-5 |

|---|---|

Molecular Formula |

C28H26FN3 |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

4-[2-(4-fluorophenyl)-4-[1-(2-phenylethyl)-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrol-3-yl]pyridine |

InChI |

InChI=1S/C28H26FN3/c29-25-8-6-24(7-9-25)28-27(23-10-15-30-16-11-23)26(20-31-28)22-13-18-32(19-14-22)17-12-21-4-2-1-3-5-21/h1-11,13,15-16,20,31H,12,14,17-19H2 |

InChI Key |

XLEONXLSQBBRAN-UHFFFAOYSA-N |

SMILES |

C1CN(CC=C1C2=CNC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F)CCC5=CC=CC=C5 |

Canonical SMILES |

C1CN(CC=C1C2=CNC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F)CCC5=CC=CC=C5 |

Appearance |

white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(4-fluorophenyl)-4-(1-phenethyl-1,2,3,6-tetrahydropyridin-4-yl)-3-(pyridin-4-yl)-1H-pyrrole R-130823 |

Origin of Product |

United States |

Molecular Mechanism of Action and Selectivity Profile of R 130823

Downstream Signaling Pathway Modulation by R-130823

Interactions with NF-kappa B (NF-kB) Signaling Cascades

The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses, controlling the transcription of DNA, cytokine production, and cell survival wikipedia.orgnih.gov. In resting cells, NF-κB dimers, such as the common p65:p50 heterodimer, are held in the cytoplasm by inhibitory IκB proteins wikipedia.orgnih.gov. Activation of NF-κB typically involves the phosphorylation and degradation of IκB proteins by the IκB kinase (IKK) complex, allowing NF-κB to translocate to the nucleus and activate gene expression wikipedia.orgnih.gov.

While this compound is primarily characterized as a p38 MAPK inhibitor, there is interplay and crosstalk between MAPK pathways and the NF-κB pathway mdpi.comnih.gov. Studies on inflammatory processes often examine the influence of compounds on both pathways due to their interconnected roles in mediating inflammatory responses mdpi.com. For instance, inflammatory stimuli can activate both NF-κB and MAPK pathways, including ERK, JNK, and p38 researchgate.net.

Research indicates that inhibiting p38 MAPK can influence NF-κB activity in certain contexts. Some studies suggest that p38 MAPK can play a role in the upregulation of NF-κB and proinflammatory cytokines aai.org. However, the precise nature of this compound's direct or indirect interactions with the NF-κB signaling cascade requires careful consideration of the specific cellular context and stimuli. While this compound's primary target is p38α nih.gov, its effects on downstream inflammatory mediators could indirectly impact pathways influenced by NF-κB. For example, this compound has been shown to suppress the production of IL-6 and IL-8 nih.gov, cytokines whose expression can be regulated by both NF-κB and MAPK pathways nih.govnih.gov.

Influence on other MAP Kinase pathways (e.g., ERK, JNK) in specific cellular contexts

The MAPK signaling pathways, including ERK, JNK, and p38, are central to mediating cellular responses to a variety of stimuli, such as stress and pro-inflammatory cytokines nih.govfrontiersin.org. These pathways involve a cascade of sequential phosphorylation events mediated by MAP3Ks, MAP2Ks, and MAPKs frontiersin.org. While this compound is known as a p38 MAPK inhibitor, its specificity and potential influence on other MAPK pathways like ERK and JNK are important aspects of its selectivity profile.

This compound has been identified as a novel inhibitor specifically targeting the p38α isoform nih.gov. This suggests a degree of selectivity within the broader MAPK family. Studies investigating the effects of p38 inhibitors often explore their impact on ERK and JNK pathways to understand their specificity and potential off-target effects aai.org.

Research using specific inhibitors has explored the interplay between p38, ERK, and JNK pathways. For example, studies have investigated whether inhibiting ERK or JNK affects processes influenced by p38 inhibition aai.org. Some findings suggest that ERK and JNK may have counteracting effects on certain cellular processes regulated by p38 activity aai.org.

Cellular and Biochemical Efficacy of R 130823: in Vitro Studies

Regulation of Extracellular Matrix Degradation Enzymes

R-130823 has also been investigated for its effects on enzymes responsible for the degradation of the extracellular matrix, particularly matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and destructive processes.

This compound has been shown to protect cartilage by down-regulating the production of matrix metalloproteinase-1 (MMP-1) and matrix metalloproteinase-13 (MMP-13) in human chondrocytes. Studies indicate that this compound, as a novel inhibitor of p38 mitogen-activated protein kinase, achieves this protective effect by influencing the levels of these enzymes.

In spheroid cultures of the human synovial sarcoma cell line SW 982, the novel p38 MAP kinase inhibitor this compound suppresses the production of MMP-13. ncats.ioiupac.orgwikipedia.orgnih.gov This finding highlights an effect of this compound on a key enzyme involved in extracellular matrix degradation in this specific cell line model.

While this compound is mentioned in the context of studies investigating the suppression of collagenolytic activity in bovine nasal cartilage explant cultures, the provided search results primarily discuss the role of p38 inhibition in general and the effects of other compounds like LiCl on collagenolytic activity and MMP expression in this model. One source notes that p38 is necessary for IL-1-induced MMP-1 expression, and p38 blockade results in a loss of MMP-1 and prevention of IL-1-induced bovine cartilage collagenolysis. Another study referencing this compound in its bibliography describes how LiCl, by inhibiting the p38 pathway, reduced collagenolytic activity in bovine cartilage explants and reduced MMP-1 and MMP-13 expression. While these studies support the link between p38 inhibition and reduced collagenolytic activity in this model, the direct effect and specific data for this compound on collagenolytic activity in bovine nasal cartilage explant cultures are not explicitly detailed in the provided snippets.

In Vivo Pharmacological Studies and Efficacy in Disease Models of R 130823

Evaluation in Preclinical Models of Arthritis

Arthritis models, such as adjuvant-induced arthritis in rats and collagen-induced arthritis in mice, have been instrumental in evaluating the anti-inflammatory and analgesic properties of R-130823. These models mimic aspects of human rheumatoid arthritis, allowing for the assessment of potential therapeutic agents. nih.govpsu.edunih.govcriver.comnih.govchondrex.com

Amelioration of Hyperalgesia and Joint Swelling in Rat Adjuvant-Induced Arthritis

In the rat adjuvant-induced arthritis model, this compound has demonstrated the ability to reduce established hind paw swelling. nih.gov This model is characterized by inflammation, including swelling and hyperalgesia (increased sensitivity to pain). This compound also ameliorated adjuvant-induced hyperalgesia, exhibiting a rapid onset and long duration of action. nih.govpsu.edu

Data on the effects of this compound on paw swelling and hyperalgesia in adjuvant-induced arthritis:

| Effect | Model | Observation | Citation |

| Paw Swelling | Rat Adjuvant-Induced Arthritis | Reduced established hind paw swelling | nih.gov |

| Hyperalgesia | Rat Adjuvant-Induced Arthritis | Ameliorated with rapid onset and long duration | nih.govpsu.edu |

Comparative Efficacy with Established Anti-Inflammatory Agents (e.g., Methotrexate (B535133), Celecoxib) in Arthritis Models

Studies have compared the efficacy of this compound to established anti-inflammatory agents like methotrexate and celecoxib (B62257) in arthritis models. In the rat adjuvant-induced arthritis model, this compound reduced established hind paw swelling, whereas methotrexate showed no suppression of swelling in this specific context. nih.gov this compound's amelioration of adjuvant-induced hyperalgesia was comparable to that of celecoxib, a cyclooxygenase-2 inhibitor. nih.gov Methotrexate is a disease-modifying antirheumatic drug (DMARD) commonly used for rheumatoid arthritis, while celecoxib is a non-steroidal anti-inflammatory drug (NSAID). nih.govdrugs.comresearchgate.net

Comparative efficacy observations:

| Comparison Against | Model | This compound Effect Compared to Agent | Citation |

| Methotrexate | Rat Adjuvant-Induced Arthritis | Reduced swelling, Methotrexate showed no suppression | nih.gov |

| Celecoxib | Rat Adjuvant-Induced Arthritis | Ameliorated hyperalgesia comparable to Celecoxib | nih.gov |

Assessment in Collagen-Induced Arthritis (CIA) Models

The murine collagen-induced arthritis (CIA) model is another widely used model for studying rheumatoid arthritis, involving the induction of an autoimmune response to type II collagen. nih.govcriver.comnih.govchondrex.com In this model, this compound has been shown to block the progression of arthritis when administered shortly after the onset of the disease. nih.gov This suggests a therapeutic effect on the development and severity of collagen-induced arthritis. nih.gov

Effect of this compound in Collagen-Induced Arthritis:

| Model | Observation | Citation |

| Murine Collagen-Induced Arthritis | Blocked the progress of arthritis when administered after onset | nih.gov |

Analysis of Histopathological Changes in Joint Tissues

Histopathological analysis of joint tissues provides insights into the cellular and structural changes associated with arthritis and the effects of therapeutic interventions. In the murine collagen-induced arthritis model, histological analysis of the knee joints revealed that this compound treatment ameliorated the proliferation of fibroblasts and synoviocytes, as well as the infiltration of neutrophils. nih.gov These findings indicate that this compound can mitigate some of the key pathological features observed in arthritic joints. nih.govpsu.edujci.org

Histopathological findings in joint tissues following this compound treatment:

| Model | Histopathological Change Ameliorated | Citation |

| Murine Collagen-Induced Arthritis | Proliferation of fibroblasts and synoviocytes | nih.gov |

| Murine Collagen-Induced Arthritis | Infiltration of neutrophils | nih.gov |

Investigation of this compound in Other Inflammatory or Disease States (if applicable from further research)

While the primary focus of the available research on this compound is its effects in arthritis models, its mechanism of action as a p38 MAPK inhibitor suggests potential relevance in other inflammatory or autoimmune diseases where this pathway plays a role. nih.gov However, the provided search results primarily detail its evaluation in arthritis models. Further research would be required to determine if this compound has been investigated in other specific inflammatory or disease states beyond arthritis. General information on in vivo pharmacology studies indicates that compounds are often evaluated in various models depending on their target and potential therapeutic areas, including inflammation and autoimmune diseases. eurofinsdiscovery.comwuxibiology.comwuxibiology.com

Preclinical Development and Translational Significance of R 130823

Role of R-130823 as a Research Tool for p38 MAPK Pathway Elucidation

This compound has served as a research tool to investigate the functions and implications of the p38 MAPK pathway. Studies have utilized this compound to understand the involvement of p38 MAPK in specific cellular responses and pathological conditions. For instance, research involving this compound has explored its effects on the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs) in cellular models relevant to inflammatory diseases like rheumatoid arthritis nih.gov.

A study investigating the effects of this compound on a spheroid culture of the human synovial sarcoma cell line SW 982, a model for rheumatoid arthritis synoviocytes, demonstrated that this compound inhibited the release of interleukin (IL)-6, IL-8, and MMP-13 in a concentration-dependent manner. This inhibition occurred at the transcriptional level, as shown by real-time RT-PCR analysis. However, this compound did not affect the production of IL-1β or MMP-2 in this spheroid culture nih.gov. Interestingly, while this compound did not impact prostaglandin (B15479496) E2 (PGE2) production in the spheroid culture, it suppressed IL-1β-induced PGE2 synthesis in a monolayer culture of the same cell line nih.gov. These findings suggest that this compound can selectively modulate the production of certain inflammatory mediators and matrix-degrading enzymes downstream of p38 MAPK activation, highlighting the complexity of signaling pathways involved nih.gov.

The use of this compound in such studies helps to elucidate the specific roles of p38 MAPK in different cellular contexts and its contribution to the production of various inflammatory and tissue-remodeling factors.

Early-Stage Preclinical Evaluation and Candidate Development Pathways

Early-stage preclinical evaluation of drug candidates, including compounds like this compound, is a critical phase in the drug discovery and development process. This phase involves in vitro and in vivo studies to assess the potential safety and efficacy of a compound before it can be considered for clinical trials in humans wikipedia.orghumanspecificresearch.org. The goal is to determine if a compound has the desired pharmacological activity and to identify potential toxicities wikipedia.orghumanspecificresearch.org.

For p38 MAPK inhibitors like this compound, early preclinical evaluation would typically involve assessing their potency and selectivity against different p38 MAPK isoforms (p38α, p38β, p38γ, and p38δ) and other kinases to understand potential off-target effects imrpress.comnih.govmdpi.comresearchgate.net. Studies would also investigate the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), to understand how the body handles the drug wikipedia.orgppd.comnih.gov.

Preclinical studies for this compound have included investigations into its effects in animal models of inflammatory diseases, such as arthritis models, where it has been shown to ameliorate hyperalgesia and swelling nih.govaai.org. This indicates potential efficacy in reducing symptoms associated with inflammation in these models nih.gov. Such in vivo studies are crucial for evaluating the compound's effects in a more complex biological system and for providing data to support potential therapeutic applications ppd.com.

The data generated during early-stage preclinical evaluation guides decisions on whether a compound is a suitable candidate for further development and potential progression to clinical trials. This involves assessing the balance between potential therapeutic benefits and identified risks based on the preclinical data humanspecificresearch.orgppd.com.

Toxicological Considerations and Safety Profiling in Preclinical Studies

Toxicological considerations and safety profiling are fundamental aspects of preclinical development. These studies are designed to identify potential adverse effects of a compound before human exposure wikipedia.orgporsolt.com. Preclinical toxicology studies aim to characterize the potential toxicity of a drug candidate, identify target organs for toxicity, understand the dose-dependence of toxic effects, and assess the potential for reversibility ppd.comncc.gov.sa.

For a compound like this compound, as a p38 MAPK inhibitor, preclinical safety profiling would involve a range of studies as recommended by regulatory guidelines ncc.gov.saeuropa.eu. These studies typically include acute and repeat-dose toxicity studies in relevant animal species to assess general toxicity porsolt.comncc.gov.sa. Specific studies might also be conducted to evaluate potential effects on major organ systems, such as the liver, heart, and central nervous system, as these have been noted as areas of concern for p38 MAPK inhibitors in general nih.govnih.govmdpi.com.

Toxicokinetic studies are often integrated with toxicity studies to understand the relationship between systemic exposure to the compound and the observed toxic effects ppd.comnih.govporsolt.com. This helps in determining a safe starting dose for human clinical trials and identifying parameters for clinical monitoring ppd.comncc.gov.sa.

While specific detailed toxicological data for this compound were not extensively found in the provided search results, the general principles of preclinical safety assessment for drug candidates, particularly kinase inhibitors, would apply. The aim is to build a comprehensive safety profile based on in vitro and in vivo data to support the rationale for initiating human studies ppd.comwuxiapptec.com. Preclinical studies are essential for identifying potential risks, although predicting human responses from animal data can be challenging humanspecificresearch.org.

Challenges and Opportunities in the Clinical Translation of p38 MAPK Inhibitors

The clinical translation of p38 MAPK inhibitors, including compounds like this compound if it were to progress, has faced significant challenges despite promising preclinical results nih.govnih.gov. A major hurdle has been the occurrence of side effects, particularly hepatotoxicity and central nervous system (CNS) issues, which have led to the withdrawal of many p38 MAPK inhibitors from clinical trials nih.govmdpi.com. These side effects are partly attributed to the widespread roles of p38 MAPK in various cellular functions and potential off-target effects of the inhibitors nih.govmdpi.com.

Another challenge has been the lack of sufficient efficacy in clinical trials for the target diseases, despite demonstrating effectiveness in preclinical models nih.govmdpi.com. This discrepancy between preclinical and clinical outcomes can be due to various factors, including differences in disease complexity between animal models and humans, and the involvement of compensatory pathways in the clinical setting humanspecificresearch.org. The pleiotropic nature of p38 MAPK isoforms and the intricate crosstalk with other signaling pathways also contribute to the complexity of targeting this pathway for therapeutic benefit nih.govmdpi.com.

However, there are also opportunities in the field of p38 MAPK inhibition. The continued understanding of the specific roles of individual p38 MAPK isoforms in different diseases could lead to the development of more selective inhibitors with improved safety profiles nih.gov. Targeting downstream effectors of p38 MAPK, such as MAPK-activated protein kinase 2 (MK2), has also emerged as a potential strategy to abrogate inflammation with fewer toxicities compared to directly inhibiting p38 MAPK nih.gov. Additionally, exploring specific disease indications where p38 MAPK plays a particularly critical and non-redundant role might increase the chances of clinical success nih.gov.

Further research is needed to develop novel inhibitors with high kinase selectivity and to carefully select disease models and clinical applications where p38 MAPK inhibition is most likely to be beneficial and well-tolerated mdpi.com. The challenges in translating p38 MAPK inhibitors highlight the need for a deeper understanding of pathway signaling and the development of more targeted therapeutic strategies.

Chemical Biology and Structure Activity Relationship Sar Studies of R 130823 and Analogues

Synthetic Methodologies for R-130823 and its Structural Analogues

The synthesis of this compound and its structural analogues often involves methodologies applicable to the construction of heterocyclic ring systems commonly found in p38 MAPK inhibitors, such as imidazole (B134444) and benzimidazole (B57391) scaffolds. General approaches for synthesizing substituted imidazoles and benzimidazoles include multicomponent reactions, such as the one-pot cyclo-condensation of diketones or α-hydroxy ketones with aldehydes and ammonia (B1221849) or primary amines. Various catalysts, including nano-catalysts, polymer-supported catalysts, and metal oxides like TiO2 nanoparticles and MoO3-SiO2, have been employed to facilitate these reactions, often under conditions such as conventional heating or microwave irradiation.

For instance, the synthesis of benzimidazole derivatives, explored as p38 MAPK inhibitors, can involve reaction sequences that build the benzimidazole core and append various substituents. One reported method for synthesizing such derivatives involved mixing a substituted ethyl benzoate (B1203000) with N-(2-aminoethyl)piperazine and N,N-diisopropylethylamine in dichloromethane, followed by work-up and purification steps. While a specific, detailed synthetic route for this compound was not found in the consulted literature, the general strategies for constructing related imidazole and benzimidazole frameworks provide insight into the potential synthetic methodologies employed for this compound and its analogues.

Exploration of Structure-Activity Relationships for Enhanced p38 MAPK Inhibition and Selectivity

Structure-Activity Relationship (SAR) studies are crucial in identifying the molecular features necessary for potent and selective inhibition of p38 MAPK. This compound has been identified as an inhibitor of p38 MAPK, with specific activity noted against the p38α isoform. idrblab.netevitachem.com

Studies on other p38 MAPK inhibitors, such as BIRB 796, have revealed key structural elements that contribute to binding affinity and selectivity. These studies highlight the importance of specific chemical groups occupying distinct pockets within the kinase domain. For example, a tert-butyl group was found to be critical for occupying a lipophilic domain exposed upon activation loop rearrangement in p38α. Aromatic rings can provide important pi-CH2 interactions with the kinase, and pharmacophores capable of hydrogen bonding, such as morpholine, pyridine (B92270), and imidazole moieties, can significantly enhance binding affinity. Achieving kinase selectivity often involves exploiting specific interactions with residues in the active site, such as close contact to Ala157 and interactions within the hydrophobic gatekeeper pocket, as observed with certain phthalazine-based inhibitors. evitachem.com

The biological activity of this compound provides experimental evidence related to its SAR. In spheroid cultures of human synovial sarcoma cells, this compound inhibited the release of pro-inflammatory mediators like IL-6, IL-8, and MMP-13 in a concentration-dependent manner. idrblab.net This suggests that its inhibitory activity on p38 MAPK translates into blocking downstream pathways responsible for the production of these factors. The observation that this compound did not inhibit the production of IL-1beta or MMP-2 in the same model indicates a degree of selectivity in its biological effects, likely stemming from specific interactions with p38 MAPK or related signaling components. idrblab.net

Design and Biological Evaluation of Novel this compound Derivatives and Related Chemical Scaffolds

The design and biological evaluation of novel derivatives and related chemical scaffolds are integral to discovering improved p38 MAPK inhibitors. Research in this area involves synthesizing compounds based on known active frameworks and assessing their inhibitory potency and selectivity through various biological assays.

An example of exploring related chemical scaffolds is the synthesis and evaluation of a series of novel ethyl 1-(2-(4-(2-amino-5-(ethoxycarbonyl) phenyl) piperazin-1-yl) ethyl)-2-(substituted pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate analogues as p38 MAPK inhibitors. These compounds feature a benzimidazole core linked to a piperazine (B1678402) and a substituted pyridine ring. Biological evaluation of these analogues included screening their inhibitory activity against p38α. The study identified compounds with varying degrees of inhibitory potency. For instance, the analogue with a 4-chlorophenoxy substitution in the 2nd position of the pyridyl moiety (compound 5i) showed effective inhibition of p38α with an IC50 of 17 µM. Other analogues also demonstrated inhibitory activity, albeit with higher IC50 values.

| Compound (Partial Description) | R1 Substitution | p38α IC50 (µM) |

| Ethyl 1-(2-(4-(2-amino-5-(ethoxycarbonyl) phenyl) piperazin-1-yl) ethyl)-2-(substituted pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate analogue (5a) | 2-chloro pyridine | 174 |

| Ethyl 1-(2-(4-(2-amino-5-(ethoxycarbonyl) phenyl) piperazin-1-yl) ethyl)-2-(substituted pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate analogue (5b) | 2-dimethylaminopyridine | 88 |

| Ethyl 1-(2-(4-(2-amino-5-(ethoxycarbonyl) phenyl) piperazin-1-yl) ethyl)-2-(substituted pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate analogue (5c) | 2-bromo pyridine | 31 |

| Ethyl 1-(2-(4-(2-amino-5-(ethoxycarbonyl) phenyl) piperazin-1-yl) ethyl)-2-(substituted pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate analogue (5i) | 4-chlorophenoxy | 17 |

Beyond kinase inhibition, the biological evaluation of these benzimidazole derivatives also included assessing their antiproliferative activity against various cancer cell lines, such as blood-leukemia (CCRF-CEM), colon (HCT-116), and breast (MDA-MB-468) cancer cell lines. This highlights that the biological evaluation of novel compounds can extend to assessing their effects on relevant cellular processes influenced by p38 MAPK signaling, such as cell proliferation.

The exploration of other chemical scaffolds, such as pyrazole-substituted derivatives and chalcones, for their potential as enzyme inhibitors or anticancer agents further illustrates the broader strategies employed in medicinal chemistry to design and evaluate novel compounds with desired biological activities. Biological evaluation methods commonly utilized in these studies include in vitro assays to measure enzyme inhibition or cellular effects, as well as in vivo studies to assess efficacy in disease models. idrblab.netnih.gov

Advanced Research Methodologies Employed in R 130823 Investigations

Advanced In Vitro Cellular Models

Advanced in vitro models are pivotal in dissecting the specific cellular and molecular responses to R-130823 in a controlled environment, offering insights into its efficacy and mechanism of action at the cellular level.

Primary human chondrocyte and synoviocyte cultures are fundamental tools in arthritis research, providing a direct means to study the cell types most affected by the disease. Investigations involving this compound have utilized these models to demonstrate the compound's anti-inflammatory and chondroprotective effects. As a selective inhibitor of p38 MAPK, this compound has been shown to modulate the responses of these cells to pro-inflammatory stimuli.

In studies on human chondrocytes, the inhibition of p38 MAPK by compounds like this compound has been observed to counteract some of the detrimental effects of interleukin-1 (IL-1), a key cytokine in arthritis. nih.gov Specifically, p38 MAPK inhibition can influence proteoglycan synthesis and the production of tissue inhibitor of metalloproteinases-1 (TIMP-1), both crucial for maintaining the integrity of the cartilage matrix. nih.gov Research has shown that this compound effectively protects cartilage by down-regulating the production of matrix metalloproteinase-1 (MMP-1), MMP-13, and prostaglandin (B15479496) E2 in human chondrocytes.

Fibroblast-like synoviocytes (FLS) are key players in the pathogenesis of rheumatoid arthritis, contributing to synovial inflammation and joint destruction. The p38 MAPK pathway is strongly activated in the synovial membrane of rheumatoid arthritis patients. nih.gov this compound has been shown to ameliorate the proliferation of fibroblasts and synoviocytes in arthritis models, highlighting its potential to curb the aggressive phenotype of these cells. bioworld.com

| Cell Type | Model System | Key Findings Related to p38 MAPK Inhibition | Relevance to this compound Investigations |

|---|---|---|---|

| Human Chondrocytes | Monolayer Culture | Modulation of proteoglycan synthesis and TIMP-1 production in response to IL-1. nih.gov Down-regulation of MMP-1, MMP-13, and prostaglandin E2. | Demonstrates the chondroprotective mechanism of this compound. |

| Fibroblast-like Synoviocytes | In vitro and in vivo arthritis models | Reduction in the proliferation of synoviocytes and synovial inflammation. nih.govbioworld.com | Highlights the anti-proliferative and anti-inflammatory potential of this compound in the synovium. |

To bridge the gap between traditional 2D cell cultures and the complex architecture of human tissues, three-dimensional (3D) spheroid cultures have emerged as powerful tools. These models better replicate the cell-cell and cell-matrix interactions that occur in vivo, providing a more physiologically relevant system for drug testing. In the context of this compound, a p38 MAPK inhibitor, studies have utilized 3D spheroid cultures to investigate its effects in a more complex cellular environment.

Research has demonstrated the use of this compound in a spheroid culture of the human synovial sarcoma cell line SW 982. In this model, this compound was shown to suppress the production of IL-6, IL-8, and MMP-13, key inflammatory mediators and enzymes involved in joint destruction. This finding is significant as it indicates the compound's ability to exert its anti-inflammatory effects within a 3D cellular structure that mimics aspects of synovial tissue. The hypoxic conditions often found within spheroids can also influence cellular signaling, including the activation of the p38 MAPK pathway, making these models particularly relevant for studying inhibitors like this compound.

Microphysiological systems (MPS), also known as "organs-on-a-chip," represent the next frontier in in vitro modeling. These devices aim to recapitulate the structure and function of human organs and tissues in a microfluidic environment. While direct studies involving this compound in MPS for arthritis are not yet widely published, the application of such systems to study p38 MAPK inhibitors in inflammatory conditions is a logical and anticipated progression.

An arthritis-on-a-chip model could integrate chondrocytes, synoviocytes, and immune cells to simulate the joint environment, allowing for the investigation of drug efficacy and mechanism of action in a highly controlled and human-relevant system. The ability of MPS to incorporate mechanical stimuli, such as fluid shear stress, is particularly important for cartilage research, as these forces are known to influence chondrocyte behavior and p38 MAPK signaling. The development of such models will be invaluable for the preclinical evaluation of compounds like this compound.

Sophisticated In Vivo Animal Models

In vivo animal models are indispensable for understanding the systemic effects of a drug candidate and for evaluating its therapeutic efficacy in a whole-organism context.

Genetically modified rodent models have been instrumental in dissecting the role of specific signaling pathways in disease pathogenesis. To understand the consequences of inhibiting the p38 MAPK pathway, a key target of this compound, researchers have utilized transgenic mice expressing a dominant-negative form of p38 MAPK.

These mice are engineered to have reduced p38 MAPK activity specifically in their cartilage. nih.gov Studies using these models have revealed the complex role of p38 MAPK in skeletal development and joint health. While acute inhibition of p38 MAPK is thought to be chondroprotective, chronic, lifelong reduction of its activity in these transgenic mice has been shown to result in shortened limb length and, surprisingly, an exacerbation of osteoarthritis. nih.gov This highlights the critical importance of the timing and duration of p38 MAPK inhibition. Such models provide a crucial framework for interpreting the therapeutic window and potential long-term effects of pharmacological inhibitors like this compound.

| Genetic Modification | Key Phenotype | Implication for this compound Research |

|---|---|---|

| Expression of dominant-negative p38 MAPK in cartilage | Shortened limb length and worsened osteoarthritis with chronic inhibition. nih.gov | Emphasizes the importance of therapeutic timing and duration for p38 MAPK inhibitors. |

The development of drug resistance is a significant challenge in the treatment of chronic inflammatory diseases. While specific drug-resistant in vivo models for this compound in the context of arthritis are not extensively documented, the principles of such models are highly relevant for understanding the long-term efficacy of p38 MAPK inhibitors.

In oncology, for instance, drug-resistant models are created by continuously exposing tumor-bearing animals to a specific drug until resistance emerges. A similar approach could be applied in chronic inflammatory arthritis models. By understanding the mechanisms that lead to reduced efficacy of a p38 MAPK inhibitor over time, researchers can devise strategies to overcome this resistance, such as combination therapies. Given that the p38 MAPK pathway can be involved in cellular stress responses and survival pathways, its role in the potential development of resistance to other arthritis therapies is an area of active investigation.

Molecular and Biochemical Analytical Techniques

At the core of understanding this compound's effects are molecular and biochemical assays that measure its impact on cellular signaling pathways. These techniques provide quantitative data on how the compound modulates gene and protein activity downstream of p38 MAPK.

Quantitative Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression

Quantitative RT-PCR is a fundamental technique for measuring the amount of a specific RNA in a sample. thermofisher.comtandfonline.com It allows researchers to determine the extent to which a gene is being transcribed, providing a snapshot of cellular activity. The process involves converting messenger RNA (mRNA) into complementary DNA (cDNA), which is then amplified in a process monitored in real-time using fluorescent dyes. nih.gov This method is highly sensitive and specific, making it the standard for quantifying gene expression levels of cytokines in immune cells or inflamed tissues. nih.govsemanticscholar.org

In the context of this compound, which targets the p38 MAPK inflammatory pathway, RT-PCR would be employed to quantify the mRNA expression of pro-inflammatory genes. Since p38 MAPK activation leads to the increased transcription of cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), RT-PCR can be used to demonstrate the inhibitory effect of this compound at the transcriptional level. By measuring the mRNA levels of these cytokines in cells treated with this compound, researchers can confirm that the compound's mechanism of action involves suppressing the gene expression that drives inflammation.

Enzyme-Linked Immunosorbent Assays (ELISA) for Protein Quantification

While RT-PCR measures gene expression, the Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying protein levels, such as secreted cytokines, in biological fluids like blood plasma or cell culture supernatants. nih.govnih.govrndsystems.com This plate-based assay uses specific antibodies to capture and detect a target protein. A detection antibody conjugated to an enzyme generates a measurable colorimetric or fluorescent signal, the intensity of which is proportional to the amount of protein present. sanquin.org

The application of ELISA has been crucial in characterizing this compound. Research has shown that this compound inhibits the release of several key pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated human blood. nih.gov Specific inhibitory concentrations (IC50) have been determined, demonstrating the compound's potency. For instance, this compound inhibited the release of TNF-α, IL-1β, IL-6, and IL-8 with IC50 values of 0.089 µM, 0.066 µM, 0.95 µM, and 0.16 µM, respectively. nih.gov These precise measurements, obtained through ELISA, provide direct evidence of this compound's ability to suppress the protein-level drivers of inflammation.

| Cytokine | IC50 Value (µM) |

| TNF-α | 0.089 |

| IL-1β | 0.066 |

| IL-6 | 0.95 |

| IL-8 | 0.16 |

| Data sourced from studies on lipopolysaccharide-stimulated human blood treated with this compound. nih.gov |

Analysis of Protein Phosphorylation States (e.g., p38 MAPK phosphorylation)

The activity of many proteins, particularly kinases like p38 MAPK, is regulated by phosphorylation—the addition of a phosphate (B84403) group to specific amino acid residues. The activation of p38 MAPK requires dual phosphorylation on specific threonine and tyrosine residues (Thr180 and Tyr182). wikipedia.orgnih.gov Therefore, a key method for assessing the efficacy of an inhibitor like this compound is to analyze the phosphorylation state of its target.

Techniques such as Western blotting with phospho-specific antibodies are commonly used for this purpose. These antibodies are designed to bind only to the phosphorylated form of the target protein. By measuring the amount of phosphorylated p38 MAPK in cells or tissues, researchers can directly observe the inhibitory action of this compound. nih.gov A reduction in the levels of phosphorylated p38 MAPK in the presence of the compound confirms that it is effectively blocking the upstream signaling cascade that leads to kinase activation. assaygenie.comportlandpress.com This analysis is critical for confirming target engagement and understanding the direct biochemical consequences of the inhibitor.

Histomorphometric and Immunostaining Analyses of Tissues

To understand the effects of this compound on disease pathology within complex tissues, researchers turn to histology and immunostaining. Histomorphometry involves the quantitative measurement of tissue structures, such as cell numbers, area, and density, from microscopic images of tissue sections. nih.gov Immunostaining, or immunohistochemistry, uses antibodies to visualize the location and abundance of specific proteins within the tissue architecture. researchgate.net

In studies of this compound using animal models of arthritis, histological analysis of the knee joints was performed. nih.gov These analyses revealed that treatment with this compound ameliorated key pathological features of the disease. Specifically, observations showed a reduction in the proliferation of fibroblasts and synoviocytes, as well as decreased infiltration of neutrophils into the joint tissue. nih.govbioworld.com Such findings are critical for demonstrating that the biochemical effects of this compound translate into meaningful therapeutic outcomes at the tissue level, mitigating the inflammation and joint damage characteristic of arthritis. nih.govclinexprheumatol.org

Systematic Review and Meta-Analysis Approaches for Evidence Synthesis on p38 MAPK Inhibitors

To place the findings of individual studies into a broader clinical and scientific context, researchers use systematic reviews and meta-analyses. A systematic review involves a comprehensive search and synthesis of all relevant studies on a particular topic. A meta-analysis uses statistical methods to combine the results of multiple studies to derive a more precise estimate of treatment effect.

While no systematic reviews or meta-analyses have focused exclusively on this compound, numerous such analyses have been conducted on the broader class of p38 MAPK inhibitors for inflammatory diseases like rheumatoid arthritis and cancer. nih.govnih.govresearchgate.net These reviews collectively assess the efficacy and safety of targeting the p38 MAPK pathway. researchgate.netnih.gov The findings from these large-scale evidence syntheses are invaluable for understanding the potential and the challenges of this class of drugs. They provide a benchmark against which the performance of new compounds like this compound can be compared and help guide future clinical development by identifying knowledge gaps and areas for improvement in targeting the p38 MAPK signaling pathway.

Future Research Directions and Unaddressed Questions for R 130823

Elucidation of Broader Therapeutic Applications Beyond Inflammatory Joint Diseases

Given the multifaceted roles of the p38 MAPK pathway in various cellular processes, including cell differentiation, apoptosis, senescence, and tumorigenesis, there is potential for R-130823 to have therapeutic applications beyond inflammatory joint diseases genecards.org. The p38 MAPK pathway is involved in the production of several pro-inflammatory cytokines implicated in a range of diseases genecards.orgncats.io. Future research could explore the efficacy of this compound in other inflammatory or immune-mediated conditions where p38 MAPK signaling is known to play a significant role. This would require comprehensive preclinical studies in relevant disease models to assess its therapeutic potential and the underlying mechanisms of action in these new contexts.

Investigation of Potential Combination Therapies for Enhanced Efficacy or Reduced Resistance

Combination therapy is a common strategy in treating complex diseases, including inflammatory conditions, to enhance efficacy, target multiple disease pathways, or mitigate the development of resistance. While this compound has been studied as a monotherapy in arthritis models, investigating its potential in combination with other therapeutic agents represents a key future research direction. This could involve combining this compound with conventional disease-modifying antirheumatic drugs (DMARDs) or biologic agents used in inflammatory joint diseases, or exploring combinations relevant to other potential therapeutic areas identified. drugfuture.com. Research would need to focus on synergistic effects, potential for dose reduction of individual components, and the impact on treatment outcomes and resistance mechanisms.

Advanced Pharmacological and Toxicological Profiling Utilizing In Vitro-In Vivo Extrapolation (IVIVE)

Advanced pharmacological and toxicological profiling is crucial for understanding the behavior of a compound in biological systems and predicting its human response. Utilizing In Vitro-In Vivo Extrapolation (IVIVE) techniques can provide valuable insights into the pharmacokinetics and potential toxicity of this compound. Future research should aim to conduct comprehensive in vitro studies to characterize this compound's metabolic fate, transporter interactions, and potential for drug-drug interactions. Integrating this in vitro data with in vivo pharmacokinetic and limited toxicological data obtained in preclinical species using IVIVE models can help predict human pharmacokinetics and identify potential toxicological liabilities more accurately before clinical trials.

Deeper Understanding of Off-Target Effects and Long-Term Safety

While this compound is reported to have high selectivity for p38MAPKα, a deeper understanding of its complete off-target profile and potential long-term safety is essential for its therapeutic development genecards.org. Off-target effects, where a compound interacts with unintended biological targets, can lead to adverse effects. Future research should involve comprehensive in vitro pharmacological profiling across a broad panel of targets to identify any potential off-target interactions. Furthermore, long-term preclinical studies are needed to assess the potential for cumulative effects or delayed toxicities upon extended exposure to this compound. Understanding the long-term consequences of modulating the p38 MAPK pathway is also an area of ongoing research for this class of inhibitors genecards.orggenecards.org.

Exploration of Personalized Medicine Approaches Based on p38 MAPK Pathway Biomarkers

Personalized medicine approaches aim to tailor treatments to individual patients based on their unique biological characteristics, often utilizing biomarkers to predict treatment response or identify patients at risk of adverse effects. Given that this compound targets the p38 MAPK pathway, exploring the use of p38 MAPK pathway biomarkers to identify patients most likely to respond to this compound therapy represents a significant future research direction. Research could focus on identifying specific genetic polymorphisms, protein expression levels, or pathway activation states within the p38 MAPK cascade that correlate with treatment response or resistance in relevant disease populations. This could involve studies to validate potential biomarkers in patient samples and develop diagnostic tools to guide patient selection for this compound treatment.

Q & A

Basic Research Questions

Q. How to design reproducible experiments for synthesizing and characterizing R-130823?

- Methodological Answer : Begin with a systematic literature review to identify existing synthesis protocols and characterization techniques (e.g., NMR, HPLC, mass spectrometry). Define clear objectives, such as optimizing yield or purity, and select control variables (e.g., temperature, solvent ratios). Use factorial design to test interactions between variables. Document each step rigorously, including reagent sources, instrumentation parameters, and purity validation methods. Reference established protocols for known compounds and provide full spectral data for novel intermediates .

Q. What criteria should guide the formulation of research questions for studying this compound's biological activity?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions align with gaps in current literature. For example:

- Feasibility: Can the proposed assays (e.g., enzyme inhibition) be performed with available resources?

- Novelty: Does the question address understudied mechanisms, such as this compound's interaction with non-canonical targets?

- Relevance: Link to broader therapeutic hypotheses (e.g., anti-inflammatory pathways). Validate through pilot studies before full-scale experimentation .

Q. How to ensure data integrity when collecting and analyzing spectroscopic data for this compound?

- Methodological Answer :

- Instrument Calibration: Use certified reference standards (e.g., USP-grade controls) for NMR or HPLC.

- Replication: Perform triplicate runs for critical data points.

- Blind Analysis: Assign independent researchers to interpret spectra to reduce bias.

- Data Storage: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data archiving .

Advanced Research Questions

Q. How to resolve contradictions in this compound's reported mechanism of action across studies?

- Methodological Answer :

-

Triangulation: Compare data from orthogonal methods (e.g., in vitro binding assays vs. computational docking simulations).

-

Contextual Analysis: Assess experimental conditions (e.g., cell lines, solvent systems) that may explain discrepancies.

-

Meta-Analysis: Statistically aggregate results from peer-reviewed studies to identify trends or outliers. For example, conflicting IC50 values might stem from variations in assay pH or temperature .

- Example Contradiction Resolution Table :

| Contradictory Finding | Possible Source of Error | Resolution Strategy |

|---|---|---|

| Varied IC50 in kinase assays | Differences in ATP concentrations | Standardize assay conditions using IUPAC guidelines |

| Discrepant solubility data | Use of non-equilibrium methods | Conduct dynamic light scattering (DLS) under controlled kinetics |

Q. What advanced statistical methods are suitable for analyzing dose-response relationships of this compound?

- Methodological Answer :

- Non-linear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and cooperativity.

- Machine Learning: Apply random forest or SVM algorithms to predict structure-activity relationships (SAR) using descriptors like logP or molecular polarizability.

- Error Propagation Analysis: Quantify uncertainty in derived parameters (e.g., confidence intervals for EC50) using Monte Carlo simulations .

Q. How to integrate multidisciplinary approaches (e.g., computational chemistry and wet-lab experiments) in studying this compound?

- Methodological Answer :

- Iterative Workflow: Use molecular dynamics simulations to prioritize synthesis targets, then validate predictions via in vitro assays.

- Cross-Validation: Compare docking scores with experimental binding affinities to refine force field parameters.

- Collaborative Frameworks: Establish shared data repositories for real-time updates between computational and experimental teams .

Data Presentation and Reproducibility

Q. What are the best practices for reporting synthetic yields and purity of this compound in publications?

- Methodological Answer :

- Transparency: Report yields as "isolated yields" with purification methods (e.g., column chromatography gradients).

- Purity Validation: Include HPLC traces (with λmax and retention times) and elemental analysis data.

- Negative Results: Disclose failed attempts (e.g., crystallization conditions that degraded the compound) to aid reproducibility .

Q. How to structure a research proposal for funding studies on this compound's environmental toxicity?

- Methodological Answer :

- Problem Statement: Highlight gaps in ecotoxicological data (e.g., lack of biodegradation studies).

- Innovation: Propose novel endpoints, such as metabolomic profiling in model organisms.

- Milestones: Define phases (e.g., acute toxicity screening → chronic exposure analysis) with clear success metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.